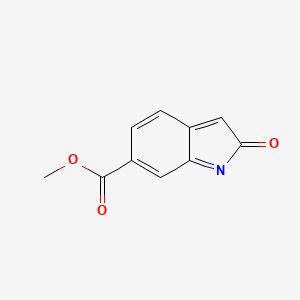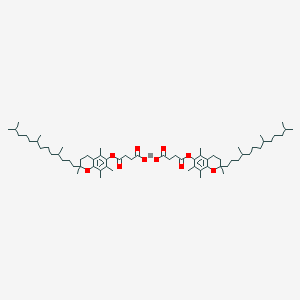
Fmoc-Tyr(POH)-OH
説明
Fmoc-Tyr(POH)-OH is a useful research compound. Its molecular formula is C24H22NO8P and its molecular weight is 483.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Preparation of O-phosphotyrosine-containing peptides : Fmoc-Tyr(POH)-OH derivatives, particularly Fmoc-Tyr(PO3 tBu2)-OH, are preferred for Fmoc solid-phase peptide synthesis due to their efficiency in affording high-purity phosphopeptides with minimal tyrosine-peptide contamination. This derivative is ideal for synthesizing Tyr(P)-containing peptides (Valerio et al., 1995).
Optimization for phosphopeptide synthesis : this compound derivatives, such as Fmoc-Tyr(PO3 tBu2)-OH, have become the reagents of choice for peptide synthesis, outperforming earlier derivatives like Fmoc-Tyr(PO3H2)-OH. These newer derivatives provide more reliable and efficient peptide synthesis without steric complications or side reactions (Perich, 1997).
Solid-phase synthesis of Tyr(P)-containing peptides : Fmoc-Tyr(PO3 tBu2)-OH is used in Fmoc/solid-phase peptide synthesis to efficiently create Tyr(P)-containing peptides. This method has been demonstrated to synthesize peptides with high yield and purity, overcoming challenges associated with other derivatives (Perich & Reynolds, 2009).
Use in Fmoc-polyamide procedures : The application of Fmoc-Tyr(PO3Me2)-OH in the Fmoc-polyamide procedure has been successful for incorporating O-phosphotyrosine into synthetic peptides, as demonstrated in the preparation of a model PTyr-tridecapeptide sequence (Kitas et al., 1989).
Synthesis and characterization of branched phosphopeptides : this compound is used for the synthesis of branched peptides interacting with specific protein domains. This application is particularly important in the study of protein-protein interactions and the development of novel ligands (Xu et al., 2004).
Hydrogel formation : this compound derivatives are used in the formation of hydrogels, demonstrating their potential in biomedical applications such as drug delivery and tissue engineering. These hydrogels exhibit unique properties like high association efficiency and inherent biocompatibility (Adhikari & Banerjee, 2011).
Enzymatic dephosphorylation to control hydrogel stiffness : The enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels by enzymatic dephosphorylation allows for control over the gel's modulus, demonstrating an innovative approach for creating tunable materials for biomedical applications (Thornton et al., 2009).
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7888373.png)

![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)



![[2-[4-(Methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride](/img/structure/B7888412.png)




![2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-3-methylbutyric acid](/img/structure/B7888435.png)